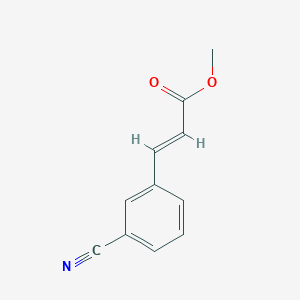

Methyl 3-(3-cyanophenyl)acrylate

Description

Contextualization within Acrylate (B77674) Chemistry and Cyanoaromatic Compound Research

Acrylates are esters that contain the vinyl group, which is a carbon-carbon double bond, directly attached to a carbonyl carbon. A key characteristic of acrylates is their ability to undergo polymerization. smolecule.com Due to its acrylate functionality, Methyl 3-(3-cyanophenyl)acrylate can participate in polymerization to form long-chain polymers. smolecule.com It is also susceptible to Michael addition reactions, where it acts as an electron-deficient alkene that readily reacts with nucleophiles. smolecule.com

The field of cyanoaromatic compound research is extensive, with these compounds serving as important intermediates in organic synthesis. The cyano group (-C≡N) is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amines, and amides. The presence of the cyano group on the phenyl ring of this compound enhances its chemical versatility.

Significance of the (3-Cyanophenyl)acrylate Moiety in Contemporary Chemical Research

The (3-cyanophenyl)acrylate moiety is a significant structural motif in modern chemical research due to the combined functionalities of the acrylate and the cyanophenyl groups. This combination makes it a valuable building block in the synthesis of more complex molecules. For instance, research on compounds with similar structures, such as those with a cyano group at the para-position (4-cyanophenyl), has shown potential in the development of new materials and biologically active agents. mdpi.com

The reactivity of the acrylate portion allows for its incorporation into polymers and resins, a key application in material science. smolecule.com Furthermore, derivatives of cyanophenyl acrylates have been investigated for their potential biological activities, including antimicrobial and anticancer properties. smolecule.com The specific positioning of the cyano group at the meta-position (3-position) on the phenyl ring influences the electronic properties and reactivity of the molecule, making it a subject of interest for creating compounds with specific characteristics.

Historical Overview and Evolution of Research on Related Acrylates and Nitrile Compounds

The study of acrylates and nitrile compounds has a rich history. The first synthesis of acrylonitrile (B1666552), a simple nitrile-containing acrylate, was achieved by the French chemist Charles Moureu in 1893. wikipedia.org However, it wasn't until around 1950, with the rising demand for acrylic fibers like Orlon, that the commercial production of acrylonitrile saw significant growth. nih.gov A major breakthrough in its production was the development of the SOHIO process, which involves the catalytic ammoxidation of propylene. wikipedia.org

Initially, nitrile rubbers were a primary application of acrylonitrile. nih.gov Over time, the applications have expanded significantly. Today, acrylonitrile and its derivatives are crucial in the production of a wide range of materials, including plastics, adhesives, and elastomers. nih.govapcotex.com The evolution of research in this area has led to the development of specialized copolymers with enhanced properties, such as nitrile rubber blends with PVC that offer improved chemical and ozone resistance for outdoor applications. nih.gov This historical progression highlights the foundational importance of acrylate and nitrile chemistry in the development of advanced materials, setting the stage for the investigation of more complex molecules like this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-cyanobenzoate researchgate.net |

| Methyl 3-(4-cyanophenyl)acrylate smolecule.com |

| Acrylonitrile |

| Methyl 3-(2-nitrophenyl)acrylate researchgate.net |

| Methyl 3-(4-nitrophenyl)acrylate researchgate.net |

| Methyl 3-(4-cyanophenyl)thieno[3,2-b]pyridine-2-carboxylate nih.gov |

| Methyl 3-(3-hydroxyphenoxy)acrylate scielo.br |

| 4-cyanophenyl acrylate researchgate.net |

| Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate mdpi.com |

| cyanidin-3-glucoside nih.gov |

| cyanidin-3-rutinoside nih.gov |

| Melamine bris.ac.uk |

| Methyl Acrylate coleparmer.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJYULBYGRTLPZ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52116-81-1 | |

| Record name | 52116-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Methyl 3 3 Cyanophenyl Acrylate

Established Synthetic Routes to Methyl 3-(3-cyanophenyl)acrylate

Knoevenagel Condensation Reaction Schemes

The Knoevenagel condensation is a well-established method for the formation of carbon-carbon double bonds. In the context of synthesizing this compound, this reaction typically involves the condensation of 3-cyanobenzaldehyde (B1676564) with a compound containing an active methylene (B1212753) group, such as methyl acetate (B1210297), in the presence of a basic catalyst.

A variation of this approach involves a domino Knoevenagel condensation, hydration, and esterification sequence. This metal-free, organocatalytic method can proceed without additional solvents, where the water generated in situ from the condensation step facilitates the subsequent hydration of a cyano group and esterification, presenting a clean and atom-economical route. rsc.org The Doebner-Knoevenagel condensation, another variant, allows for the selective synthesis of the E-isomer of acrylamides under mild, ambient temperature conditions and demonstrates a broad tolerance for various functional groups. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Heck Reaction, Suzuki Reaction)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Heck reaction, specifically, has been instrumental in coupling aryl or vinyl halides with alkenes. youtube.comlibretexts.org This reaction can be used to synthesize this compound by coupling 3-bromobenzonitrile (B1265711) with methyl acrylate (B77674) in the presence of a palladium catalyst. researchgate.net The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org Ligand-free and aerobic conditions have been developed for Heck reactions, and the catalytic system can often be recycled. thieme-connect.de

The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that joins an aryl or vinyl boronic acid with an aryl or vinyl halide. youtube.com For the synthesis of this compound, this could involve the reaction of 3-cyanophenylboronic acid with a suitable acrylate derivative. The synthesis of specific ligands for Suzuki-Miyaura cross-coupling reactions has been a focus of research to improve efficiency and scope. nih.gov

Organocatalytic Multicomponent Cyanovinylation Approaches

Recent advancements have led to the development of organocatalytic multicomponent reactions for the synthesis of cyanovinyl structures. A notable example is the synthesis of 3-substituted 3-(cyanomethoxy)acrylates through a one-pot reaction of an aldehyde, acetone (B3395972) cyanohydrin (as a cyanide source), and methyl propiolate (as the vinyl source). nih.govnih.gov This reaction is catalyzed by N-methyl morpholine (B109124) and typically yields the E-isomer with high selectivity. nih.govnih.gov The process is operationally simple, environmentally friendly, and scalable. nih.gov

Morita-Baylis-Hillman (MBH) Reaction Pathways for Analogous Structures

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, usually an aldehyde, catalyzed by a nucleophile like a tertiary amine or phosphine (B1218219). wikipedia.orgnrochemistry.comyoutube.com This reaction produces densely functionalized molecules. nrochemistry.com For instance, the synthesis of methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate has been achieved via an MBH reaction between 4-cyanobenzaldehyde (B52832) and methyl acrylate using DABCO as a catalyst. proquest.com The reaction mechanism involves the initial addition of the catalyst to the activated alkene, creating a nucleophilic enolate that then attacks the aldehyde. nrochemistry.com This methodology is atom-economical and proceeds under mild conditions. wikipedia.orgproquest.com

Tandem Three-Component Reaction Strategies

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. A three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkylmalonate, catalyzed by ethyl diphenylphosphine, has been developed. mdpi.comnih.govntnu.edu.tw This reaction is believed to proceed through an initial Morita-Baylis-Hillman reaction followed by a Michael addition. mdpi.comnih.gov Another example is a three-component reaction of a nitrogen source, isocyanate, and 3-aminoacrylate, which can be controlled to selectively synthesize different nitrogen-containing heterocycles. rsc.org

Stereoselective Synthesis and Isomer Control of this compound (e.g., E/Z Isomerism)

The double bond in this compound can exist as either the E or Z isomer. Controlling the stereochemical outcome of the synthesis is often a critical aspect.

E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond, leading to different spatial arrangements of the substituents. studymind.co.uk The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E (entgegen, opposite) or Z (zusammen, together) configuration based on the relative positions of the highest-priority groups on each carbon of the double bond. libretexts.orgyoutube.com

In many of the synthetic methods described above, there is an inherent preference for the formation of one isomer over the other. For example, the Doebner-Knoevenagel condensation often yields the E-isomer with high selectivity. nih.gov Similarly, the organocatalytic multicomponent cyanovinylation of aldehydes tends to produce a preponderance of the E-isomer. nih.gov

The stereochemical assignment of the isomers is typically determined using NMR spectroscopy by analyzing the coupling constants (J) of the vinylic protons. Generally, trans isomers (often corresponding to E) exhibit larger J values (12-18 Hz) than cis isomers (often corresponding to Z) (6-12 Hz). scielo.br However, in some cases, the coupling constant may fall in an ambiguous range, necessitating other techniques like photoisomerization for unequivocal assignment. scielo.br The separation of E/Z isomers can sometimes be achieved by standard techniques like column chromatography. rsc.org

Recent research has also focused on developing stereoselective synthetic methods. For example, electrochemical three-component coupling reactions have been shown to produce 1,4-dicarbonyl Z-alkenes with high stereoselectivity. rsc.org Stereoselective routes have also been developed for complex molecules, demonstrating the increasing ability to control stereochemistry during synthesis. nih.gov

Below is a table summarizing the stereochemical outcomes of selected reactions.

| Reaction Type | Typical Stereochemical Outcome | Key Factors Influencing Selectivity |

| Doebner-Knoevenagel Condensation | High selectivity for E-isomer nih.gov | Reaction conditions, catalyst choice. |

| Organocatalytic Cyanovinylation | Predominantly E-isomer nih.gov | Catalyst, solvent, and temperature. |

| Heck Reaction | Can be influenced by reaction conditions. | Ligand, base, and temperature. |

| Electrochemical Coupling | High selectivity for Z-isomer in specific cases. rsc.org | Electrode material, solvent, and additives. |

Process Optimization Studies for this compound Synthesis

Process optimization is a critical aspect of chemical synthesis, aiming to identify the most efficient and economical reaction conditions. For this compound, research has focused on fine-tuning various parameters of the Heck and Wittig reactions to enhance product outcomes.

The choice of solvent plays a pivotal role in the outcome of a chemical reaction, influencing reactant solubility, reaction rates, and in some cases, product selectivity. In the context of the Heck reaction for synthesizing this compound, polar aprotic solvents are generally favored.

Studies on the Heck coupling of aryl halides with methyl acrylate have demonstrated that highly polar solvents are often necessary to achieve high reaction rates. beilstein-journals.org Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMA) have been shown to be effective at the high temperatures often required for these reactions. beilstein-journals.org For instance, in a related Heck reaction, DMF was used as the solvent at 100 °C, leading to good conversion. In the synthesis of similar cinnamate (B1238496) esters, a mixture of water and DMF has also been utilized. nih.gov

The Wittig reaction's solvent choice can also impact yield and ease of workup. While a variety of solvents can be used, solvent-free conditions have also been explored for the synthesis of similar cinnamate esters, which can reduce environmental impact and simplify purification. udel.edu In one instance of a related Wittig reaction, a 50:50 mixture of ethyl acetate and hexane (B92381) was used as the mobile phase for chromatography, implying a less polar solvent system may be suitable for purification. berkeley.edu

Table 1: Effect of Solvents on the Heck Reaction of Aryl Halides with Acrylates

| Solvent | General Observation |

| N,N-Dimethylformamide (DMF) | Commonly used, promotes high reaction rates at elevated temperatures. beilstein-journals.org |

| N-Methylpyrrolidone (NMP) | Effective polar aprotic solvent for Heck reactions. beilstein-journals.org |

| Acetonitrile (MeCN) | Used as a solvent in some Heck coupling reactions. researchgate.net |

| Water/DMF Mixture | Can be an effective medium for Heck reactions of aryl bromides. nih.gov |

This table is a compilation of general findings for Heck reactions of aryl halides with acrylates and may not be specific to the synthesis of this compound.

In palladium-catalyzed reactions like the Heck coupling, the nature of the catalyst, its concentration (loading), and the associated ligands are of paramount importance. The ligand, in particular, can influence the stability, activity, and selectivity of the palladium catalyst.

For the Heck reaction, palladium(II) acetate (Pd(OAc)₂) is a commonly used catalyst precursor. The choice of ligand is critical, with phosphine ligands like triphenylphosphine (B44618) (PPh₃) being traditional choices. More recently, N-heterocyclic carbene (NHC) ligands have gained prominence due to the high thermal stability of their palladium complexes, which is advantageous for Heck reactions that often require elevated temperatures. nih.gov In a study optimizing the Mizoroki-Heck reaction, a palladium pre-catalyst with an NHC ligand, [SIPr·H][Pd(η³-2-Me-allyl)Cl₂], was used at a loading of 1.4 mol%. berkeley.edu The optimization of catalyst loading is a balance; sufficient catalyst is needed for an efficient reaction, but excessive amounts increase costs and can lead to side reactions. It has been noted that even low loadings of palladium, in the parts per million (ppm) range, can be effective. nih.gov

The design of the ligand can also be used to control selectivity. For instance, in some palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand can determine the site of reaction on a molecule with multiple reactive positions. nih.gov

Table 2: Influence of Catalyst and Ligand on the Heck Reaction

| Catalyst/Ligand System | Catalyst Loading | General Observations |

| Pd(OAc)₂ / PPh₃ | Varies | A classic and effective system for Heck couplings. |

| Pd(OAc)₂ / NHC Ligand | ~1-2 mol% | NHC ligands offer high thermal stability, suitable for high-temperature reactions. nih.gov |

| [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] | 1.4 mol% | An example of a specific NHC-palladium pre-catalyst used in Mizoroki-Heck reactions. berkeley.edu |

This table presents common catalyst systems for Heck reactions and is intended to be illustrative. Optimal conditions for this compound may vary.

Temperature is a fundamental parameter in chemical kinetics, with higher temperatures generally leading to faster reaction rates. However, for a given reaction, there is often an optimal temperature that balances reaction speed with the stability of reactants, products, and the catalyst.

Heck coupling reactions often necessitate high temperatures, typically in the range of 100-140 °C, to proceed efficiently, especially with less reactive aryl bromides. nih.gov For example, a successful Heck reaction of 4-bromoanisole (B123540) with n-butyl acrylate was conducted at 100 °C. berkeley.edu In another instance, the reaction of bromobenzene (B47551) with styrene (B11656) was carried out at 60 °C. beilstein-journals.org The optimal temperature can be influenced by the specific substrates, catalyst system, and solvent used.

The effect of pressure on liquid-phase reactions like the Heck and Wittig syntheses of this compound is generally less pronounced than that of temperature, unless gaseous reagents are involved or the reaction is performed under supercritical conditions. For most standard laboratory syntheses of this compound, the reaction is conducted at atmospheric pressure. While high pressure can influence reaction rates and equilibria, its application in this specific synthesis is not commonly reported in standard literature. It is a parameter that could be explored for process intensification, but typically requires specialized equipment. Generally, controlling temperature is the more critical and accessible parameter for optimizing the kinetics of these reactions. libretexts.org

Table 3: General Temperature Ranges for Heck Reactions

| Aryl Halide Reactivity | Typical Temperature Range (°C) |

| Aryl Iodides | 80 - 120 |

| Aryl Bromides | 100 - 140 |

| Aryl Chlorides | > 140 (often requires specialized catalysts) |

This table provides general temperature guidelines for Heck reactions based on the reactivity of the aryl halide.

Reactivity and Chemical Transformations of Methyl 3 3 Cyanophenyl Acrylate

Reactivity of the α,β-Unsaturated Ester Moiety

The α,β-unsaturated ester is a key reactive site, participating in a variety of addition and cycloaddition reactions.

Michael Addition Reactions with Nucleophiles

The electron-withdrawing nature of the ester and cyano-substituted phenyl groups renders the β-carbon of the acrylate (B77674) susceptible to nucleophilic attack in a process known as the Michael addition. masterorganicchemistry.comresearchgate.net This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. A diverse range of nucleophiles, including enolates, amines, and thiols, can participate in this 1,4-conjugate addition. masterorganicchemistry.com For instance, the base-catalyzed addition of an enolate, such as that derived from ethyl acetoacetate, to an acrylate system proceeds through the formation of a stabilized anion before proton transfer. researchgate.net The reaction is often facilitated by a base to generate the nucleophilic species. researchgate.net Microwave irradiation has been shown to promote the Michael addition of amines to methyl acrylates, often leading to high yields in shorter reaction times compared to conventional heating. nih.gov The use of catalysts like primary and tertiary amines, as well as phosphines, can efficiently promote the addition of thiols to acrylates. rsc.org

[4+2] Cycloaddition Reactions (e.g., Diels-Alder Reactivity)

The carbon-carbon double bond of methyl 3-(3-cyanophenyl)acrylate can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com In this reaction, a conjugated diene reacts with the dienophile to form a six-membered ring. masterorganicchemistry.com The presence of an electron-withdrawing group on the dienophile, such as the ester and cyanophenyl groups in this molecule, accelerates the reaction. masterorganicchemistry.comlibretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org Lewis acids like aluminum chloride (AlCl₃) can catalyze the Diels-Alder reaction between a diene and methyl acrylate, leading to increased reaction rates and higher endo selectivity. researchgate.netmdpi.com In some instances, a tandem dehydrogenation of an α-olefin followed by a Diels-Alder reaction can be achieved using a palladium(II)/sulfoxide catalyst. nih.gov

Catalytic Hydrogenation and Reduction Pathways

The double bond of the α,β-unsaturated ester can be selectively reduced through catalytic hydrogenation. This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or a nickel-based catalyst, in the presence of hydrogen gas. cjps.orgmdpi.com For example, Ni-Mo/Al₂O₃ catalysts have been developed for the hydrogenation of methyl acrylate to methyl propionate, with high yields achieved under optimized conditions. mdpi.com Asymmetric hydrogenation of similar cyano-substituted acrylate esters has been accomplished using rhodium catalysts with chiral phosphine (B1218219) ligands, yielding chiral products. rsc.org

Chemical Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be converted into a variety of other functionalities. Common transformations include:

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vanderbilt.edu It can also be partially reduced to an aldehyde using reagents such as diisobutylaluminum hydride (DIBAL-H). vanderbilt.edu

Reactivity of the Ester Functionality (e.g., Transesterification, Hydrolysis to Acrylic Acid Derivatives)

The methyl ester group can undergo several important transformations:

Hydrolysis: Saponification of the ester using a base (e.g., sodium hydroxide) followed by acidification will yield the corresponding carboxylic acid, 3-(3-cyanophenyl)acrylic acid.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group, forming a new ester.

Functional Group Interconversions and Derivatization Strategies

The presence of multiple functional groups allows for a wide range of derivatization strategies. For example, the alcohol functionality of a molecule can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate nucleophilic substitution reactions. ub.edu This allows for the introduction of various nucleophiles. ub.edu The Mitsunobu reaction provides another route for the conversion of alcohols to other functional groups with inversion of stereochemistry. organic-chemistry.org These interconversions allow for the synthesis of a diverse library of compounds starting from this compound.

Polymer Science and Advanced Materials Applications of Methyl 3 3 Cyanophenyl Acrylate

Polymerization Mechanisms and Kinetic Studies

The polymerization of vinyl monomers like Methyl 3-(3-cyanophenyl)acrylate is fundamentally governed by the reactivity of the acrylate (B77674) double bond, which is influenced by the electronic nature of the substituent groups. The presence of both an ester group and a cyanophenyl group is expected to play a significant role in its polymerization kinetics and mechanism.

Free Radical Polymerization of this compound

Free radical polymerization is a common and robust method for polymerizing a wide range of vinyl monomers. researchgate.net For this compound, this process would be initiated by the decomposition of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), to generate primary radicals. These radicals then add to the carbon-carbon double bond of the monomer, initiating a polymer chain that propagates through the successive addition of more monomer units.

Copolymerization with Co-monomers (e.g., Methyl Methacrylate (B99206), Acrylonitrile (B1666552), Styrene)

Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for tailoring the properties of the resulting polymer. researchgate.net The incorporation of this compound into copolymers with common monomers like Methyl Methacrylate (MMA), Acrylonitrile, and Styrene (B11656) could lead to materials with a unique combination of properties, such as improved thermal stability, altered refractive index, and specific solvent resistance, attributable to the polar cyano group and the aromatic ring.

The behavior of two monomers in a copolymerization reaction is described by their monomer reactivity ratios, r₁ and r₂. open.edufiveable.me These ratios are the rate constants for a propagating chain ending in one monomer adding to the same monomer versus adding to the other monomer. The product of the reactivity ratios (r₁r₂) provides insight into the distribution of monomer units in the copolymer chain. fiveable.me

Although specific reactivity ratios for this compound have not been reported, a study on the copolymerization of 4-cyanophenyl acrylate (CPA, M₁) with Methyl Methacrylate (MMA, M₂) provides valuable analogous data. researchgate.net The reactivity ratios were determined using methods such as Fineman-Ross and Kelen-Tüdős.

Table 1: Analogous Monomer Reactivity Ratios for the Copolymerization of 4-Cyanophenyl Acrylate (CPA, r₁) with Methyl Methacrylate (MMA, r₂)

| Method | r₁ (CPA) | r₂ (MMA) |

|---|---|---|

| Fineman-Ross | 0.35 | 1.25 |

| Kelen-Tüdős | 0.34 | 1.24 |

Data from a study on 4-cyanophenyl acrylate, presented here as an analogue. researchgate.net

The values suggest that the propagating chain ending in an MMA unit prefers to add another MMA monomer, while the propagating chain ending in a CPA unit has a slight preference for adding an MMA monomer. The r₁r₂ product is less than 1, indicating a tendency towards random copolymerization with a possibility of some alternating character. It is plausible that the copolymerization of this compound with MMA would yield similar reactivity ratios, leading to a largely random distribution of monomer units along the polymer chain.

The composition of a copolymer is determined by the feed ratio of the monomers and their reactivity ratios. open.edu For the CPA-co-MMA system, the copolymer composition was determined using ¹H-NMR spectroscopy by analyzing the relative intensities of the signals corresponding to the protons of the two monomer units. researchgate.net This technique allows for the quantification of the molar fractions of each monomer in the copolymer.

The microstructure of the copolymer, which refers to the sequence distribution of the monomer units, can be inferred from the reactivity ratios. As the r₁r₂ product for the analogous CPA-MMA system is close to 0.43, it suggests a random arrangement of monomer units. This implies that for a copolymer of this compound and Methyl Methacrylate, the monomer units would likely be distributed randomly along the polymer backbone, rather than in long blocks or in a strictly alternating fashion.

Synthesis of this compound-Derived Polymers with Controlled Architectures

Modern polymer synthesis increasingly focuses on creating polymers with well-defined architectures, such as block copolymers, graft copolymers, and star polymers. acs.org These controlled structures often lead to materials with superior performance and novel properties. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are prominent methods for achieving such control.

While there are no specific reports on the controlled polymerization of this compound, the general applicability of these methods to a wide range of acrylate monomers suggests that they could be successfully employed. nih.govcmu.edusci-hub.se For instance, ATRP could be used to synthesize block copolymers of this compound with other monomers like styrene or various methacrylates. This would involve the use of a suitable initiator and a transition metal catalyst complex. The resulting block copolymers could exhibit microphase separation, leading to the formation of ordered nanostructures.

Structure-Property Relationships in this compound-Derived Polymers and Copolymers

The physical and chemical properties of a polymer are intrinsically linked to its chemical structure, including the nature of the monomer units, the polymer architecture, and the intermolecular forces. scribd.commdpi.com

The incorporation of the cyanophenyl group from this compound into a polymer is expected to significantly influence its properties. The polar nitrile group can lead to strong dipole-dipole interactions between polymer chains, which would likely increase the glass transition temperature (Tg), enhance mechanical strength, and affect the solubility of the polymer. Polymers containing cyano groups often exhibit good resistance to nonpolar solvents and oils.

In copolymers, the properties can be systematically tuned by varying the comonomer composition. For example, in a copolymer with Methyl Methacrylate, increasing the content of this compound would likely lead to a higher Tg and increased polarity. The presence of the aromatic ring from the cyanophenyl group would also increase the refractive index of the polymer, a property that can be advantageous for optical applications. google.com Furthermore, the structure of the polymer backbone and the presence of functional groups influence the charge transport and photophysical properties in conjugated polymers. seanclancy.orgnih.gov While poly(this compound) is not a conjugated polymer in its backbone, the pendant cyanophenyl groups can still impact its dielectric properties and interactions with light.

Table 2: Expected Influence of this compound Incorporation on Polymer Properties

| Property | Expected Effect of Increased Monomer Content | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | Strong dipole-dipole interactions from the cyano group and steric hindrance from the bulky pendant group restrict chain mobility. |

| Mechanical Strength | Increase | Increased intermolecular forces lead to a more rigid material. |

| Refractive Index | Increase | The presence of the aromatic phenyl ring increases the polarizability of the material. |

Thermal Properties of Polymer Systems (e.g., Glass Transition Behavior, Thermal Stability)

The thermal characteristics of polymers are critical for determining their processing conditions and service temperature limits. The inclusion of this compound into a polymer structure is expected to significantly influence its thermal behavior. The rigid cyanophenyl group restricts the segmental motion of the polymer chains, which typically leads to a higher glass transition temperature (Tg) compared to more flexible aliphatic acrylates.

While specific Tg data for the homopolymer of this compound is not extensively documented in publicly available literature, research on analogous systems provides insight. For instance, studies on the copolymerization of 4-cyanophenyl acrylate with methyl methacrylate have shown that the thermal stability of the resulting copolymer increases as the mole fraction of the cyanophenyl acrylate unit increases researchgate.net. This enhancement is attributed to the polar nitrile groups, which can undergo thermally induced cross-linking reactions at elevated temperatures, thereby increasing the energy required for polymer decomposition.

Table 1: Expected Influence of Cyanophenyl Acrylate Monomers on Polymer Thermal Properties

| Property | Base Polymer (e.g., Polymethyl Methacrylate) | Polymer with this compound | Rationale for Change |

|---|---|---|---|

| Glass Transition (Tg) | Moderate | Higher | The rigid cyanophenyl group restricts polymer chain mobility. |

| Thermal Stability | Good | Enhanced | The polar nitrile group can lead to thermally-induced cross-linking, increasing decomposition temperature. researchgate.net |

Mechanical Properties and Film-Forming Characteristics

Polymers derived from acrylate monomers are well-known for their excellent film-forming capabilities and versatile mechanical properties synthomer.com. The incorporation of this compound is anticipated to modify these properties substantially. The rigid, planar structure of the cyanophenyl group can enhance the stiffness and tensile strength of the resulting polymer. This makes it a candidate for applications where mechanical robustness is essential.

The polarity introduced by the nitrile group can increase intermolecular forces, such as dipole-dipole interactions, between polymer chains. This can contribute to improved cohesion and potentially higher strength. Polymers containing this monomer can be formulated to create thin, uniform films, a characteristic vital for coatings and electronic device fabrication. Blending such polymers with other materials, like urethane (B1682113) acrylates, can further tailor mechanical properties to achieve a balance of high strength and transparency mdpi.com.

Table 2: Anticipated Mechanical Properties of Polymers Incorporating this compound

| Property | Description | Expected Impact |

|---|---|---|

| Tensile Strength | The maximum stress a material can withstand while being stretched. | Increased due to the rigid phenyl ring and polar interactions. |

| Stiffness (Modulus) | The material's resistance to elastic deformation. | Increased due to the rigidity of the cyanophenyl group. |

| Film Formation | The ability to form a continuous, defect-free film. | Good, characteristic of acrylate-based polymers. synthomer.comnih.gov |

| Adhesion | The ability to bond to a substrate. | Potentially enhanced by the polar nitrile group. |

Optical and Electronic Properties in Polymer Materials (e.g., Aggregation-Induced Emission)

One of the most significant areas of interest for this compound is in the development of functional optical and electronic materials bldpharm.com. This is largely due to its potential role in polymers exhibiting Aggregation-Induced Emission (AIE). AIE is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dilute solution become highly emissive when they aggregate in a poor solvent or in the solid state nih.govnih.gov. This effect is typically caused by the restriction of intramolecular motion in the aggregated state, which closes non-radiative decay pathways and opens up a radiative pathway for the excited state nih.gov.

Polymers functionalized with AIE-active units, known as AIEgens, are being extensively researched for applications in chemical sensing, bio-imaging, and light-emitting devices nih.govrsc.org. While this compound itself may not be a classic AIEgen, it serves as a key building block for constructing larger AIE-active polymer systems bldpharm.com. The combination of its polymerizable nature and its electronic properties makes it a valuable comonomer in creating these advanced materials.

Table 3: The Phenomenon of Aggregation-Induced Emission (AIE)

| State | Molecular Arrangement | Intramolecular Motion | Fluorescence |

|---|---|---|---|

| Dilute Solution | Molecules are well-dissolved and separated. | Free rotation/vibration of molecular components. | Weak or None |

| Aggregated State | Molecules are physically packed together. | Motion is restricted by neighboring molecules. | Strong |

Applications in Specialty Polymer Development

The distinct properties imparted by this compound make it a component in the development of specialty polymers for high-performance applications syensqo.com.

Coatings and Adhesives Formulations

Acrylate-based polymers are mainstays in the coatings and adhesives industry due to their durability, weather resistance, and tunable adhesion synthomer.comnih.gov. The inclusion of this compound can be leveraged to formulate specialty coatings with enhanced thermal stability and hardness. The polar nitrile group can also improve adhesion to various substrates, making it suitable for high-performance adhesives and protective coatings that must endure harsh environmental or thermal conditions.

Precursors for Carbon Fibers and High-Performance Textiles

High-performance carbon fibers are primarily produced from a polymer precursor, with polyacrylonitrile (B21495) (PAN) being the most common capes.gov.br. The production process involves a critical thermal stabilization step where the precursor fibers are heated in air (around 200–300°C) google.com. During this stage, the nitrile (cyano) groups of the polymer undergo cyclization reactions, forming a stable, flame-resistant ladder-like structure google.com. This structure is essential for the fiber to maintain its shape during the subsequent high-temperature carbonization step (above 1000°C).

Given that the defining feature of the precursor is the nitrile group, polymers and copolymers synthesized from this compound are logical candidates for investigation as advanced carbon fiber precursors. The presence of the aromatic ring in the monomer unit could potentially influence the carbon yield and the graphitic structure of the final carbon fiber, opening avenues for creating fibers with tailored properties.

Table 4: General Stages of Carbon Fiber Production from Nitrile-Containing Polymers

| Stage | Process | Key Transformation |

|---|---|---|

| Spinning | Polymer solution is extruded into filaments. | Precursor fiber is formed. |

| Stabilization | Fibers are heated in an oxidizing atmosphere (e.g., air). | Nitrile groups cyclize to form a stable ladder polymer. google.com |

| Carbonization | Stabilized fibers are heated to high temperatures in an inert atmosphere. | Non-carbon elements are driven off, leaving a carbon-rich fiber. google.com |

| Graphitization | (Optional) Fibers are heated to very high temperatures (>2500°C). | The ordering of carbon atoms is increased, enhancing modulus. |

Optoelectronic Devices and Functional Materials

The electronic properties of this compound make it a monomer of interest for the synthesis of polymers used in organic electronics bldpharm.comsmolecule.com. These materials are being explored for a range of devices.

Organic Light-Emitting Diodes (OLEDs): Polymers featuring AIE characteristics are highly desirable for the emissive layer in OLEDs. Their high solid-state fluorescence efficiency can lead to brighter and more stable devices smolecule.com.

Organic Thin-Film Transistors (OTFTs): The rigid, conjugated structure that can be formed using this monomer can facilitate charge transport, a key requirement for the semiconductor layer in OTFTs smolecule.com.

Organic Photovoltaics (OPVs): In solar cell applications, polymers derived from such monomers can act as either electron donors or acceptors in the active layer that absorbs light and generates charge smolecule.com.

The ability to tailor the polymer's electronic properties through copolymerization makes this compound a versatile component for creating a new generation of functional organic materials.

Computational and Theoretical Investigations of Methyl 3 3 Cyanophenyl Acrylate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of Methyl 3-(3-cyanophenyl)acrylate is central to its chemical behavior. An analysis based on molecular orbital (MO) theory, which describes the wave-like behavior of electrons in a molecule, can offer significant insights. For a molecule like this compound, the MOs are formed from the linear combination of atomic orbitals of its constituent atoms.

In heteronuclear diatomic molecules, the atomic orbitals of the more electronegative atom are at a lower energy level. youtube.com This principle extends to polyatomic molecules, where the distribution of electron density in the MOs is not uniform and is influenced by the electronegativity of the atoms. libretexts.org The presence of the electron-withdrawing cyano (-CN) group on the phenyl ring is expected to lower the energy of the molecular orbitals associated with the aromatic system.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions.

Studies on similar compounds, such as methyl 3-(2-furyl)acrylate, have utilized Time-Dependent DFT (TD-DFT) to investigate electronic transitions. For instance, the S1 excited state of methyl 3-(2-furyl)acrylate was found to arise from a HOMO-1 to LUMO transition. nih.gov A similar approach for this compound would likely reveal π-π* transitions associated with the conjugated system, with the energies of these transitions being modulated by the cyano substitution.

Theoretical Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the identification and characterization of compounds.

Vibrational Frequencies: Theoretical calculations of vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be performed using DFT. A comparative study on methyl acrylate (B77674), methyl methacrylate (B99206), and methyl trans crotonate using Hartree-Fock and DFT methods has shown that the calculated frequencies for different conformers (s-cis and s-trans) can be compared in terms of frequency, form, and intensity of vibrations. warse.org

For this compound, key vibrational modes would include the C=O and C=C stretching frequencies, which are typically observed in the range of 1630-1670 cm⁻¹ for the C=C bond and around 1720 cm⁻¹ for the C=O bond. warse.orgmdpi.com The intensity of the C=C stretching band is generally lower in more symmetric conformers. warse.org The presence of the cyano group would introduce a characteristic C≡N stretching vibration, typically found in the 2220-2260 cm⁻¹ region.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted computationally. DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts for compounds like cinnamic acid and cinnamaldehyde (B126680) in various solvents. scielo.org.mx For this compound, the chemical shifts of the vinylic protons would be influenced by the electron-withdrawing nature of both the ester and the cyanophenyl groups. The aromatic protons would exhibit complex splitting patterns, and their chemical shifts would be shifted downfield due to the deshielding effect of the cyano group.

Below is a hypothetical table of predicted vibrational frequencies for this compound based on data from analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (vinylic) | 3080-3020 | Medium |

| C-H stretch (methyl) | 2990-2950 | Medium |

| C≡N stretch | 2260-2220 | Strong |

| C=O stretch | 1730-1715 | Strong |

| C=C stretch | 1640-1620 | Medium |

| C-O stretch | 1300-1150 | Strong |

| Phenyl ring modes | 1600-1450 | Medium-Weak |

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions. All-atom MD simulations have been employed to investigate the dynamics of polyelectrolyte brushes, such as those made from poly(sodium acrylate), in aqueous environments. utwente.nl

Studies on related acrylates have shown the existence of stable s-cis and s-trans conformers, with the energy barrier between them being relatively small. warse.orgresearchgate.net MD simulations would allow for the determination of the preferred conformations of this compound in different environments (e.g., in vacuum or in a solvent) and the dynamics of interconversion between these conformers. This information is crucial for understanding how the molecule interacts with other molecules, including biological macromolecules.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

The photochemical dimerization of methyl cinnamate (B1238496) has been studied using DFT, revealing that the reaction proceeds through a triplet state. nih.gov The interaction between the frontier orbitals (HOMO and LUMO) of the reacting molecules was found to govern the regioselectivity of the dimerization. nih.gov A similar approach could be applied to this compound to understand its potential for photodimerization.

Furthermore, the dimerization of methyl methacrylate catalyzed by N-heterocyclic carbenes (NHCs) has been investigated using DFT. nih.gov These studies have explored different possible reaction pathways and have identified the most energetically favorable channels, with the results being in good agreement with experimental observations. nih.gov Such computational approaches could be invaluable in predicting the reactivity of this compound in various chemical transformations.

Theoretical Prediction of Polymerization Parameters and Polymer Dynamics (e.g., using Artificial Neural Networks)

The polymerization of acrylate monomers is a process of significant industrial importance. Theoretical methods are increasingly being used to predict polymerization parameters and to model the dynamics of the resulting polymers.

DFT has been used to calculate the reaction barriers for radical polymerization of acrylates and methacrylates. rsc.org These calculations can provide insights into the kinetics of polymerization. More advanced approaches combine DFT with machine learning models, such as random forests, to predict reaction barriers with high accuracy. rsc.org

Similar theoretical and computational strategies could be applied to this compound to predict its polymerization behavior. This would involve calculating the activation energies for initiation, propagation, and termination steps, as well as modeling the properties of the resulting polymer.

Molecular Docking Studies and Interactions with Biological Macromolecules (only for mechanistic understanding)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand the interaction between a small molecule and a biological macromolecule, such as a protein or a nucleic acid.

While no specific docking studies on this compound are available, research on structurally related compounds provides a framework for how such investigations could be conducted. For example, molecular docking has been used to study the interaction of cinnamaldehyde derivatives with various anticancer receptor proteins. nih.govresearchgate.net These studies have identified key interactions, such as hydrogen bonds and π-sigma interactions, between the ligands and the active sites of the proteins. nih.gov

Similarly, docking studies have been performed on pyridine-3-carbonitrile (B1148548) derivatives to investigate their potential as anticancer agents by targeting cyclin-dependent kinase 2 (CDK2). bohrium.com The results of these docking experiments have shown a good correlation with experimental cytotoxicity assays. bohrium.com

Molecular docking studies of this compound with various biological targets could provide a mechanistic understanding of its potential biological activities. The cyano group, the phenyl ring, and the acrylate moiety could all participate in specific interactions with the amino acid residues in the binding pocket of a protein. These studies, often complemented by MD simulations to assess the stability of the docked complex, can offer valuable insights into the molecule's mode of action at a molecular level. nih.govnih.gov

Spectroscopic and Structural Characterization Methodologies in Research on Methyl 3 3 Cyanophenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For the related compound, (E)-Methyl 3-(4-cyanophenyl)acrylate, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) on a 300 MHz instrument, displays distinct signals. publish.csiro.au A multiplet observed in the range of δ 7.69-7.61 ppm is attributed to the four aromatic protons. publish.csiro.au A doublet at δ 7.58 ppm with a coupling constant (J) of 16.1 Hz corresponds to one of the vinylic protons, while another vinylic proton appears as a doublet at δ 6.51 ppm with a coupling constant of 16.0 Hz. publish.csiro.au The singlet at δ 3.82 ppm is characteristic of the three protons of the methyl ester group. publish.csiro.au The large coupling constants for the vinylic protons confirm the E (trans) configuration of the double bond.

Table 1: ¹H NMR Data for (E)-Methyl 3-(4-cyanophenyl)acrylate

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.69-7.61 | m | 4H, Aromatic | |

| 7.58 | d | 16.1 | 1H, Vinylic |

| 6.51 | d | 16.0 | 1H, Vinylic |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of (E)-Methyl 3-(4-cyanophenyl)acrylate, also recorded in CDCl₃ at 75 MHz, the carbonyl carbon of the ester group is observed at δ 166.6 ppm. publish.csiro.au The carbon atoms of the aromatic ring and the vinyl group appear in the region between δ 113.6 and δ 142.5 ppm. publish.csiro.au Specifically, the signals at δ 142.5, 138.8, 132.7, and 128.5 ppm are assigned to the aromatic carbons. publish.csiro.au The cyano group carbon is found at δ 118.4 ppm, and the carbon of the nitrile group itself at δ 113.6 ppm. publish.csiro.au The vinylic carbons are observed at δ 121.5 ppm. publish.csiro.au The methyl ester carbon gives a signal at δ 52.0 ppm. publish.csiro.au

Table 2: ¹³C NMR Data for (E)-Methyl 3-(4-cyanophenyl)acrylate

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 166.6 | C=O (Ester) |

| 142.5 | Aromatic C |

| 138.8 | Aromatic C |

| 132.7 | Aromatic C |

| 128.5 | Aromatic C |

| 121.5 | Vinylic C |

| 118.4 | Cyano C |

| 113.6 | Nitrile C |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of acrylates, the IR spectrum provides key information. For instance, the stretching vibrations of C-H groups are typically confirmed by absorption signals in the range of 2864–2968 cm⁻¹. researchgate.net A strong absorption signal around 1730 cm⁻¹ is indicative of the C=O group in the ester functionality. researchgate.net Furthermore, the presence of a C-N bond can be identified by stretching vibrations, while bending vibrations of an -N-H group might also be observed. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is crucial for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

For (E)-Methyl 3-(4-cyanophenyl)acrylate, the mass spectrum shows a molecular ion peak (M⁺) at an m/z of 187, which corresponds to its molecular weight. publish.csiro.au The fragmentation pattern provides further structural confirmation. Key fragments are observed at m/z 186 (M-1H), 155, 127, and 101. publish.csiro.au High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. rsc.orgrsc.org The fragmentation of similar compounds, such as N-alkyl-N-perfluoroacyl-α-amino acid methyl esters, often involves the generation of cyanide cations. nih.gov

X-ray Diffraction Studies for Crystalline Structure Determination

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of a molecule containing chromophores, such as the aromatic ring and the acrylate (B77674) system in Methyl 3-(3-cyanophenyl)acrylate, reveals information about its electronic properties.

Generally, organic molecules exhibit three main types of electronic transitions: σ → σ, n → π, and π → π. slideshare.net The π → π transitions, involving the promotion of electrons from a bonding π orbital to an antibonding π* orbital, are typically observed in the near UV region (200-400 nm) for compounds with conjugated systems. slideshare.net For a related compound, Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate, UV-Vis spectra in DMSO show bands at 251 and 265 nm assigned to π→π* transitions. mdpi.com A strong band at 272 nm is attributed to the n→π* transition of the unshared electron pairs of the cyano group's nitrogen atom. mdpi.com The electronic transitions in such molecules can be influenced by substituents on the aromatic ring, leading to shifts in the absorption maxima. nih.govnrel.gov The optical properties, including the optical band gap, can be tuned, for instance, by adjusting monomer ratios in composite films. nih.gov

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Research Findings

Research into compounds structurally related to Methyl 3-(3-cyanophenyl)acrylate has primarily focused on two areas: the synthesis of acrylate (B77674) derivatives and the exploration of their utility in polymerization and biological systems.

The synthesis of acrylate esters is a well-established field. For instance, the methylation of p-coumaric acid using dimethyl carbonate and a base under microwave irradiation has been successfully demonstrated to produce methyl (E)-3-(4-hydroxyphenyl) acrylate. unair.ac.id This suggests that similar esterification or transesterification reactions could be employed for the synthesis of this compound from 3-(3-cyanophenyl)acrylic acid. Another relevant synthetic methodology is the Morita-Baylis-Hillman (MBH) reaction, which has been used to synthesize related compounds like Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate. mdpi.com This reaction forms a C-C bond between an activated alkene and an aldehyde and could be a viable, albeit different, route to functionalized cyanophenyl acrylates.

In the realm of polymer chemistry, the copolymerization of related monomers has been explored. For example, 4-cyanophenyl acrylate has been successfully copolymerized with methyl methacrylate (B99206) using free radical solution polymerization. researchgate.net The resulting copolymers exhibited thermal stability that increased with the mole fraction of the cyanophenyl acrylate component. researchgate.net This indicates that this compound could also serve as a monomer or co-monomer to impart specific properties, such as thermal resistance and modified reactivity, to polymers. researchgate.netelsevierpure.com The general class of 2-cyanoacrylates, which are structurally similar, are known for their applications as instant adhesives due to their rapid anionic polymerization initiated by weak bases like water. afinitica.com

From a biological perspective, derivatives of acrylates have shown promise. For instance, metal complexes of Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate have demonstrated antibacterial and antioxidant activities. mdpi.com Furthermore, some acrylate derivatives are being investigated for their potential as anticancer and antimicrobial agents. smolecule.com Copolymers containing acrylate backbones have also been developed for applications such as marine antifouling coatings. nih.gov

Table 1: Summary of Relevant Research Findings

| Research Area | Key Findings | Related Compounds | Citations |

| Synthesis | Successful methylation of a substituted acrylic acid via microwave irradiation. | Methyl (E)-3-(4-hydroxyphenyl) acrylate | unair.ac.id |

| Synthesis of a functionalized cyanophenyl acrylate via the Morita-Baylis-Hillman reaction. | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | mdpi.com | |

| Polymerization | Copolymerization with methyl methacrylate to enhance thermal stability. | 4-cyanophenyl acrylate | researchgate.net |

| Known for rapid polymerization, leading to applications as adhesives. | 2-Cyanoacrylates | afinitica.com | |

| Biological Activity | Metal complexes exhibit antibacterial and antioxidant properties. | Methyl 2-((4-cyanophenyl)(hydroxy)methyl)acrylate | mdpi.com |

| Derivatives show potential as anticancer and antimicrobial agents. | Acrylate derivatives | smolecule.com | |

| Copolymers used in marine antifouling coatings. | Acrylate copolymers | nih.gov |

Identification of Existing Research Gaps and Unexplored Avenues

Despite the promising research on related compounds, there is a clear lack of studies focusing specifically on this compound. This represents a significant research gap.

The most apparent gap is the absence of a detailed investigation into the fundamental chemical and physical properties of pure this compound. While commercial suppliers provide basic data, comprehensive spectroscopic and thermal analysis in academic literature is missing. myskinrecipes.combldpharm.com

Furthermore, the polymerization and copolymerization behavior of this compound remains largely unexplored. While the behavior of the 4-cyano isomer has been studied, the effect of the meta-position of the cyano group on monomer reactivity ratios and the properties of the resulting polymers is unknown. researchgate.net Such studies would be valuable for designing new polymers with tailored optical, thermal, and mechanical properties.

The biological activity of this compound and its simple derivatives is another major unexplored avenue. Given that related cyanophenyl and acrylate compounds have shown interesting biological profiles, a systematic investigation into the antimicrobial, anticancer, or enzyme inhibitory potential of this specific molecule is warranted. mdpi.comsmolecule.com

Emerging Research Frontiers and Potential Innovations in the Field

The future for this compound and its derivatives lies in leveraging its unique combination of functional groups for innovative applications.

An emerging frontier is the development of "smart" polymers. The nitrile group can be chemically modified post-polymerization to introduce new functionalities, opening the door to materials that can respond to stimuli such as pH, temperature, or light. This could lead to applications in drug delivery, sensors, and self-healing materials.

In the area of advanced materials, incorporating this compound into copolymers could lead to the development of high-performance plastics. For example, its inclusion in nanocomposites, similar to how poly(methyl methacrylate) is combined with graphene oxide, could enhance mechanical and thermal properties for applications in aerospace and electronics. nih.gov The synthesis of core-shell nanoparticles with a this compound component could also lead to novel coatings with specialized surface properties. mdpi.com

In medicinal chemistry, a more focused approach on designing and synthesizing derivatives of this compound could yield novel therapeutic agents. By systematically modifying the acrylate and cyanophenyl moieties, it may be possible to optimize for specific biological targets, leading to the development of new drugs with improved efficacy and selectivity. The general synthetic accessibility of acrylate derivatives provides a strong platform for creating diverse chemical libraries for high-throughput screening. afinitica.com

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 3-(3-cyanophenyl)acrylate, and how can structural purity be validated?

To synthesize this compound, a common approach involves Knoevenagel condensation between methyl acrylate and 3-cyanobenzaldehyde under acidic or basic catalysis. Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) must be optimized to minimize side products like Z-isomers. Structural validation requires single-crystal X-ray diffraction to confirm stereochemistry (e.g., E-configuration dominance) and substituent positioning . Complementary techniques like ¹H/¹³C NMR and FT-IR should verify functional groups (e.g., acrylate ester C=O at ~1700 cm⁻¹) .

Q. How can researchers characterize the electronic and steric effects of the 3-cyano substituent on the acrylate backbone?

The electron-withdrawing cyano group enhances electrophilicity at the α,β-unsaturated ester, influencing reactivity in Michael additions or Diels-Alder reactions. DFT calculations (e.g., HOMO-LUMO gaps) and X-ray crystallography can quantify bond-length alterations (e.g., C=C elongation in acrylate) and dihedral angles between the phenyl and acrylate moieties . Comparative studies with analogs lacking the cyano group (e.g., methyl 3-phenylacrylate) are critical to isolate steric/electronic contributions .

Q. What experimental strategies are recommended to assess the compound’s reactivity with nucleophiles or radicals?

For nucleophilic attack studies (e.g., thiols or amines), monitor reaction kinetics via UV-Vis spectroscopy (tracking conjugated system disruption) or LC-MS for adduct identification. Radical scavenging assays (e.g., DPPH or ABTS) can evaluate antioxidant potential, with ESR spectroscopy detecting radical intermediates . Solvent polarity (e.g., DMSO vs. hexane) must be controlled to isolate electronic vs. steric effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or host-guest systems?

Molecular dynamics (MD) simulations and docking studies can model interactions with biological targets (e.g., enzymes) or synthetic hosts (e.g., cyclodextrins). Focus on the cyano group’s role in hydrogen bonding (e.g., with hydroxylated surfaces) and π-π stacking with aromatic residues. Validate predictions using X-ray crystallography to analyze packing motifs (e.g., herringbone vs. layered structures) .

Q. What methodologies resolve contradictions in reported bioactivity data for structurally similar acrylates?

Discrepancies in bioactivity (e.g., antibacterial vs. inactive results) often arise from substituent positioning (e.g., meta- vs. para-cyano groups) or stereochemistry. Use structure-activity relationship (SAR) studies with isomeric analogs and in silico toxicity profiling (e.g., ProTox-II) to isolate active pharmacophores. Pair with crystallographic data to correlate solid-state conformation with solution-phase behavior .

Q. How do solvent effects influence the compound’s photophysical properties or degradation pathways?

Polar aprotic solvents (e.g., acetonitrile) stabilize the excited state, enhancing fluorescence quantum yield. Monitor photodegradation via HPLC-MS under UV irradiation, identifying byproducts like cyano-group oxidation to carboxylic acids. Solvent-free thermogravimetric analysis (TGA) can assess thermal stability, with activation energies calculated via Arrhenius plots .

Q. What advanced techniques are used to study the compound’s solid-state polymorphism or co-crystallization potential?

Powder X-ray diffraction (PXRD) screens for polymorphs, while differential scanning calorimetry (DSC) detects phase transitions. Co-crystallization with hydrogen-bond donors (e.g., carboxylic acids) can improve solubility; analyze complexes via SC-XRD and solid-state NMR .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving the acrylate double bond?

Substitute deuterium at vinylic positions to measure KIEs in cycloadditions or nucleophilic attacks. Isotopic labeling coupled with GC-MS or NMR quantifies rate changes, distinguishing concerted vs. stepwise mechanisms (e.g., in Diels-Alder reactions) .

Q. What strategies mitigate challenges in asymmetric synthesis of chiral derivatives?

Chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) can induce enantioselectivity. Monitor enantiomeric excess via chiral HPLC or CD spectroscopy . For α-functionalization, employ transition-metal catalysts (e.g., Pd or Ru) with chiral ligands .

Q. How does the cyano group influence catalytic applications, such as in polymer crosslinking or metal-organic frameworks (MOFs)?

The cyano group can act as a ligand for metal ions (e.g., Cu²⁺ or Zn²⁺) in MOF synthesis. Characterize coordination modes via EXAFS or IR spectroscopy . In polymers, assess crosslink density using swelling experiments or DMA , correlating with mechanical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.